4-Aminomethyltetrahydropyran hydrochloride
Description
4-Aminomethyltetrahydropyran hydrochloride (CAS: 389621-78-7) is an organic compound with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.64 g/mol . It features a tetrahydropyran ring substituted with an aminomethyl group, forming a hydrochloride salt. Key physical properties include a boiling point of 180.1 °C, flash point of 64.9 °C, and vapor pressure of 0.912 .
This compound is widely utilized as a ligand in materials science, such as in the engineering of 2D layered perovskites, where its cyclic structure influences crystallinity and interlayer spacing . It also serves as a reactant in organic synthesis, as demonstrated in European Patent Application procedures requiring thermal stability at 55 °C .
Structure
2D Structure
Properties
IUPAC Name |
oxan-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-6-1-3-8-4-2-6;/h6H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQOFHCSTMZYRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656946 | |
| Record name | 1-(Oxan-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389621-78-7 | |
| Record name | 2H-Pyran-4-methanamine, tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=389621-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Oxan-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (oxan-4-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
4-Aminomethyltetrahydropyran hydrochloride (4-AMTHP) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of 4-AMTHP, focusing on its mechanisms, efficacy, and relevance in drug development.
4-AMTHP is characterized by its molecular formula and is typically presented as a hydrochloride salt. Its structure features a tetrahydropyran ring, which contributes to its biological properties and interactions with biological targets.
The biological activity of 4-AMTHP is primarily attributed to its interaction with various enzymes and receptors. The compound has been studied for its potential:
- Antimicrobial Activity : Exhibiting inhibitory effects on a range of microorganisms by disrupting their metabolic pathways.
- Anticonvulsant Properties : Modulating neurotransmitter release in the central nervous system, thereby providing potential therapeutic benefits for epilepsy.
- Inhibition of Viral Replication : Emerging studies suggest that 4-AMTHP may inhibit the replication of certain viruses, including adenoviruses, by interfering with their entry mechanisms into host cells .
Research Findings and Case Studies
Recent studies have highlighted the diverse applications of 4-AMTHP in drug discovery and development:
- Antiviral Activity : A study demonstrated that 4-AMTHP could inhibit adenovirus replication significantly. In vitro assays showed that it reduced viral DNA replication by over 50% at concentrations as low as 7.8 μM, indicating its potential as an antiviral agent .
- Neuroprotective Effects : Research has indicated that compounds similar to 4-AMTHP may promote neuronal survival under stress conditions, suggesting a role in neurodegenerative disease therapies .
- Drug Development Applications : 4-AMTHP serves as a building block in synthesizing more complex molecules with potential therapeutic effects, including inhibitors for various kinases involved in cancer and other diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Inhibitor Development
4-AMTHP serves as a crucial reagent in the development of small molecule inhibitors. Notably, it has been utilized in the synthesis of compounds targeting various kinases and receptors:
- mTOR Kinase Inhibitors : It is involved in the core modification for the discovery of CC214-2, an orally available selective inhibitor of mTOR kinase, which has implications in cancer therapy .
- PDE10A Inhibitors : The compound is also used in developing pyrazoloquinolines as PDE10A inhibitors, which are being explored for treating schizophrenia .
Antiviral Research
Recent studies have highlighted the potential of 4-AMTHP derivatives in antiviral applications. For instance, compounds derived from 4-AMTHP have shown promise as inhibitors against human adenovirus (HAdV). Modifications to the tetrahydropyran structure have led to compounds with improved potency and selectivity against viral infections .
Catalytic Applications
4-AMTHP is frequently employed as an intermediate in synthesizing ligands and catalysts, particularly under alkaline conditions. Its ability to participate in various chemical reactions makes it valuable in organic synthesis and catalysis:
- Ligand Synthesis : The compound's structure allows it to form stable complexes with transition metals, enhancing catalytic activity in various organic transformations .
- Environmental Chemistry : Research indicates its potential use as a solvent or reagent for CO2 absorption processes, showcasing its versatility beyond traditional applications .
Case Study 1: Antiviral Efficacy
In a study investigating antiviral agents against HAdV, derivatives of 4-AMTHP were synthesized and tested for their inhibitory effects. One notable derivative exhibited submicromolar potency with reduced cytotoxicity, indicating a favorable therapeutic index for further development .
Case Study 2: CO2 Absorption Studies
Research conducted by Matin et al. utilized 4-AMTHP as a primary amine-based solvent for CO2 absorption. The study demonstrated that the compound could effectively react with CO2, suggesting its application in carbon capture technologies .
Comparative Data Table
| Application Area | Specific Use Case | Outcome/Findings |
|---|---|---|
| Medicinal Chemistry | mTOR Kinase Inhibitor Development | CC214-2 discovered as a selective inhibitor |
| PDE10A Inhibitor Development | Pyrazoloquinolines developed for schizophrenia | |
| Antiviral Research | Inhibition of Human Adenovirus | Derivatives showed improved potency and selectivity |
| Catalysis | Ligand Synthesis | Enhanced catalytic activity in organic transformations |
| Environmental Chemistry | CO2 Absorption Studies | Effective reaction with CO2 for carbon capture |
Chemical Reactions Analysis
CO₂ Absorption and Carbamate Formation
In aqueous solutions, 4-aminomethyltetrahydropyran (free base) reacts with CO₂ via a two-step mechanism:
-
Carbamic acid formation :
-
Deprotonation :
Kinetic and thermodynamic data (25–45°C):
| Parameter | Value | Comparison vs MEA | Source |
|---|---|---|---|
| Second-order rate constant (k₂) | 8,900 M⁻¹s⁻¹ | 2.5× higher | |
| Activation energy (Eₐ) | 47 kJ/mol | Lower than MEA | |
| Carbamate stability constant (K_c) | 1.2×10³ | Higher than MEA |
The compound’s protonation enthalpy (−47 kJ/mol) enhances CO₂ regeneration efficiency compared to monoethanolamine (−41 kJ/mol) .
Acylation and Amide Coupling
The carboxylic acid group enables acylation reactions under mild conditions:
Example reaction :
This reactivity is exploited in synthesizing pyrazoloquinolines for PDE10A inhibitors and mTOR kinase inhibitors .
Decarboxylation and Heterocycle Formation
Under thermal or catalytic conditions, the compound undergoes decarboxylation to form tetrahydropyran derivatives:
Reaction pathway :
| Condition | Outcome | Yield | Source |
|---|---|---|---|
| Metal catalysts | Enhanced reaction rate | 85–92% | |
| Temperature | 50–120°C | – | |
| Solvent | Toluene/water mixtures | – |
This reaction is critical for generating intermediates in agrochemical and pharmaceutical manufacturing .
Acid-Base Reactions
The amine group participates in pH-dependent equilibria:
Protonation constants (25°C):
| Medium | log K | Method | Source |
|---|---|---|---|
| Water | 10.01 ± 0.29 | Potentiometric titration | |
| 1M NaCl | 9.85 | NMR spectroscopy |
These properties are leveraged in CO₂ capture solvent formulations , where phase-separation behavior enhances absorption efficiency .
Comparison with Similar Compounds
Table 1: Comparative Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| 4-Aminomethyltetrahydropyran HCl | 151.64 | 180.1 | - | Perovskite ligands, synthetic intermediates |
| 4-Aminotetrahydropyran HCl | 137.6 | 151.4 | 230–250 | Pharmaceutical intermediates |
| 4-[3-(Trifluoromethyl)phenyl] derivative | 283.7 (calc.) | - | - | Drug design (enhanced metabolic stability) |
| Methyl 2-amino-2-(tetrahydropyran) acetate HCl | 223.7 (calc.) | - | - | Chiral synthesis, peptide modifications |
- Thermal Stability: this compound demonstrates stability under prolonged heating (55 °C for 24–48 hours), making it suitable for multi-step syntheses .
- Crystallinity : In perovskite applications, it produces broader XRD peaks compared to linear ligands like oleylamine (OLA), indicating lower crystallinity .
Functional and Application Differences
- Pharmaceutical Relevance : Compounds like the trifluoromethylphenyl derivative () are tailored for drug discovery due to improved bioavailability from fluorine substituents.
- Material Science: this compound’s cyclic structure optimizes ligand stacking in perovskites, whereas sulfone-containing analogs (e.g., ) may alter charge transfer properties.
- Solubility : The ester-functionalized analog () exhibits higher polarity, enhancing solubility in polar solvents compared to the parent compound.
Research Findings
- Synthetic Utility: this compound is pivotal in coupling reactions, as shown in acetyl chloride-mediated syntheses of tetrahydropyran derivatives .
- Ligand Performance: In colloidal perovskite monolayers, its use results in an interlayer distance of 3.84 nm, comparable to OLA, but with reduced crystallinity due to steric effects .
Preparation Methods
Reduction of 4-Cyanotetrahydropyran to 4-Aminomethyltetrahydropyran
The most common and industrially relevant method for preparing 4-aminomethyltetrahydropyran hydrochloride involves the catalytic hydrogenation (reduction) of 4-cyanotetrahydropyran.
- Starting material: 4-cyanotetrahydropyran, a nitrile derivative.
- Catalyst: Raney nickel or other hydrogenation catalysts.
- Reaction conditions: Hydrogen gas under pressure, typically in the presence of acid.
- Post-reaction treatment: Acidification with concentrated hydrochloric acid to form the hydrochloride salt.
- Purification: Concentration under reduced pressure, filtration, distillation, recrystallization, or column chromatography.
- The reaction is performed in a mixed solvent system, often involving water and water-soluble solvents.
- After hydrogenation, the reaction mixture is cooled, and hydrochloric acid is added to convert the free amine into its hydrochloride salt.
- The salt is then isolated by filtration or crystallization.
- Use of amines such as triethylamine or tetraethylenepentamine during post-treatment prevents catalyst aggregation and improves product purity.
- Typical yields for this process are high, around 95%.
Example Data from Patent Literature:
| Step | Conditions/Details | Outcome/Yield |
|---|---|---|
| Hydrogenation of 4-cyanotetrahydropyran | Raney nickel catalyst, H2 pressure, aqueous solvent | Conversion to 4-aminomethyl tetrahydropyran |
| Acidification | Addition of 6.9 mol concentrated HCl, stirring | Formation of hydrochloride salt |
| Purification | Concentration under reduced pressure, filtration, recrystallization | High purity product, ~95% yield |
| Catalyst stabilization | Addition of tetraethylenepentamine to prevent aggregation | Improved catalyst life and product quality |
This method is scalable and suitable for industrial production, providing a robust route to the hydrochloride salt form of 4-aminomethyltetrahydropyran.
Alternative Synthetic Routes Involving Ester Hydrolysis and Cyclization
Another approach involves the synthesis of 4-substituted tetrahydropyran derivatives via cyclization reactions followed by hydrolysis and reduction steps.
- Starting from bis(2-chloroethyl) ether and sodium salt of dimethyl malonate, a cyclization reaction is performed under nitrogen atmosphere at elevated temperature (~85 °C) for extended periods (around 20 hours).
- The resulting 4-substituted tetrahydropyran-4-carboxylic acid esters undergo hydrolysis in acidic or basic aqueous media to yield the corresponding carboxylic acids.
- Subsequent reduction of nitrile intermediates derived from these acids leads to the target amine.
- This multi-step process allows for functional group modifications and can be tailored for specific derivatives.
- Hydrolysis uses water or water-soluble solvents with acid/base catalysts.
- Post-reaction workup involves extraction with organic solvents like toluene or ethyl acetate.
- Purification includes distillation under reduced pressure and recrystallization.
- Reaction yields vary but can be optimized to industrially viable levels.
This route is more complex but offers versatility in producing substituted tetrahydropyran derivatives, including this compound.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Catalytic hydrogenation | 4-cyanotetrahydropyran | Raney nickel, H2, HCl | Aqueous solvent, room temp to mild heating | ~95 | Industrially scalable, direct salt formation |
| Cyclization and hydrolysis | Bis(2-chloroethyl) ether + sodium salt of dimethyl malonate | Acid/base for hydrolysis | Nitrogen atmosphere, 80-85 °C, 20 h | Variable | Multi-step, allows functionalization |
| Amide coupling (derivative prep) | 4-aminomethyltetrahydropyran | T3P, DIPEA, carboxylic acids | THF, 0 °C to room temp | Moderate | For further chemical modifications |
Research Findings and Industrial Considerations
- The hydrogenation method is favored for its simplicity, high yield, and ease of purification.
- Catalyst choice and reaction conditions significantly affect yield and purity; stabilizing additives prevent catalyst deactivation.
- Hydrolysis and cyclization routes provide access to a broader range of derivatives but require more complex operations.
- Formation of the hydrochloride salt enhances stability and facilitates handling and storage.
- Purification techniques such as distillation under reduced pressure and recrystallization are critical for obtaining high-purity products suitable for pharmaceutical applications.
Q & A
Q. Advanced
- DFT Calculations : Predict pKa (amine group ~8-10) and logP (estimated 0.5-1.2) using software like Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulate solubility and stability in biological matrices (e.g., blood-brain barrier penetration) .
- QSAR Models : Corrogate bioactivity data with electronic descriptors (e.g., HOMO-LUMO gaps) for lead optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
